molecular formula C13H11F2NO B15253307 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B15253307
M. Wt: 235.23 g/mol
InChI Key: CDRDRAQTTAOYDX-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound characterized by the presence of a difluorophenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with suitable aldehyde precursors under controlled conditions. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: Formation of 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP .

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one

Comparison: 1-(3,5-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H11F2NO

Molecular Weight

235.23 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde

InChI

InChI=1S/C13H11F2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3

InChI Key

CDRDRAQTTAOYDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)F)F)C)C=O

Origin of Product

United States

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